
(R)-3-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid is a chiral amino acid derivative It is structurally related to tyrosine, with modifications that include a chlorine atom and a hydroxyl group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid typically involves a multi-step process starting from commercially available halogenated phenols. One common method includes the following steps:
Halogenation: Introduction of a chlorine atom to the phenol ring.
Hydroxylation: Addition of a hydroxyl group to the phenol ring.
Amination: Introduction of an amino group to the propanoic acid backbone.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above steps to ensure high yield and purity, possibly using catalytic processes and continuous flow reactors to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to a hydroxyl group.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution of the chlorine atom can introduce various functional groups, such as azides or thiols.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-3-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor studies. Its structural similarity to tyrosine makes it a valuable tool for probing biological pathways involving tyrosine derivatives.
Medicine
In medicinal chemistry, ®-3-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the agricultural industry, this compound and its derivatives are explored for their potential use as biodegradable herbicides. Their ability to inhibit specific plant enzymes makes them candidates for crop protection strategies .
Mécanisme D'action
The mechanism of action of ®-3-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and hydroxyl groups on the phenyl ring play a crucial role in binding to these targets, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as enzyme inactivation or receptor modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-meta-tyrosine: A non-protein amino acid with similar structural features but lacking the chlorine atom.
3-(3-hydroxyphenyl)propanoic acid: Similar structure but without the amino and chlorine groups.
3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid: Another derivative with different substituents on the phenyl ring.
Uniqueness
®-3-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid is unique due to the specific combination of the amino, chlorine, and hydroxyl groups on its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C9H10ClNO3 |
|---|---|
Poids moléculaire |
215.63 g/mol |
Nom IUPAC |
(3R)-3-amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10ClNO3/c10-9-5(2-1-3-7(9)12)6(11)4-8(13)14/h1-3,6,12H,4,11H2,(H,13,14)/t6-/m1/s1 |
Clé InChI |
LAEPFJUTKMRICZ-ZCFIWIBFSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)O)Cl)[C@@H](CC(=O)O)N |
SMILES canonique |
C1=CC(=C(C(=C1)O)Cl)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


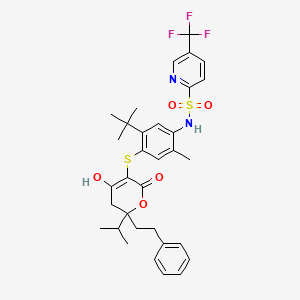

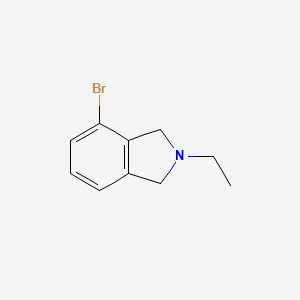

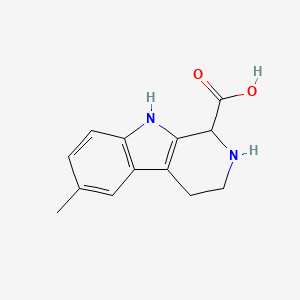
![4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13031884.png)

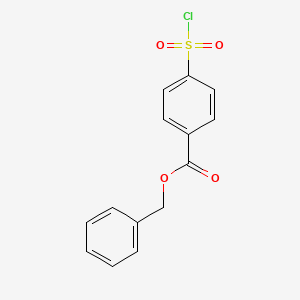

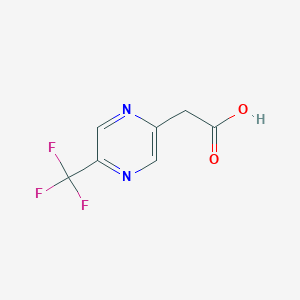

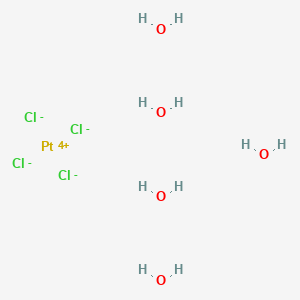
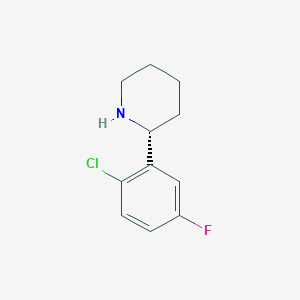
![5'-Hydroxy-4'-methylspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B13031931.png)
